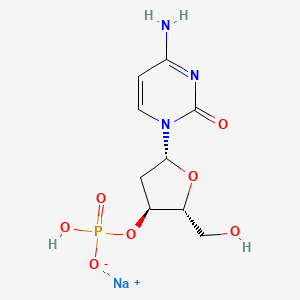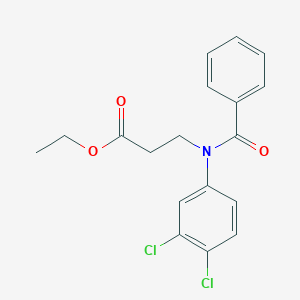
ethyl 3-(N-(3,4-dichlorophenyl)benzamido)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoylprop-ethyl is a synthetic herbicide that was primarily used for the selective control of wild oats in various field crops such as wheat, barley, beans, cotton, oilseed rape, and culinary mustard . It belongs to the dichloroaniline propionate family and functions by inhibiting lipid biosynthesis . Despite its effectiveness, it is now considered obsolete and is no longer approved for use in many countries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzoylprop-ethyl can be synthesized through the esterification of N-benzoyl-N-(3,4-dichlorophenyl)-DL-alanine with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of Benzoylprop-ethyl involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes the purification of the final product through recrystallization or distillation to remove any impurities .
Types of Reactions:
Oxidation: Benzoylprop-ethyl can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert Benzoylprop-ethyl into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of chlorine atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of Benzoylprop-ethyl.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Benzoylprop-ethyl has been used in various scientific research applications, including:
Chemistry: As a reference material for the quantification of analytes in chromatography techniques.
Biology: Studying the effects of herbicides on plant physiology and metabolism.
Medicine: Investigating potential analogs for pharmaceutical applications.
Wirkmechanismus
Benzoylprop-ethyl exerts its herbicidal effects by inhibiting lipid biosynthesis in plants. This inhibition disrupts the formation of essential lipids required for cell membrane integrity and function, leading to the death of the target plants . The molecular targets involved in this process include enzymes responsible for lipid biosynthesis, such as acetyl-CoA carboxylase .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-(N-benzoyl-3,4-dichloroanilino)propionate
- Ethyl 2-[benzoyl(3,4-dichlorophenyl)amino]propionate
- Ethyl 2-[N-(3,4-dichlorophenyl)benzamido]propionate
Comparison: Benzoylprop-ethyl is unique due to its specific mode of action and its effectiveness in controlling wild oats. Compared to other similar compounds, it has a distinct chemical structure that allows for selective herbicidal activity. its low aqueous solubility and potential environmental impact have led to its obsolescence .
Eigenschaften
Molekularformel |
C18H17Cl2NO3 |
|---|---|
Molekulargewicht |
366.2 g/mol |
IUPAC-Name |
ethyl 3-(N-benzoyl-3,4-dichloroanilino)propanoate |
InChI |
InChI=1S/C18H17Cl2NO3/c1-2-24-17(22)10-11-21(14-8-9-15(19)16(20)12-14)18(23)13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3 |
InChI-Schlüssel |
NHWFXKLJVWHVKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCN(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111410.png)
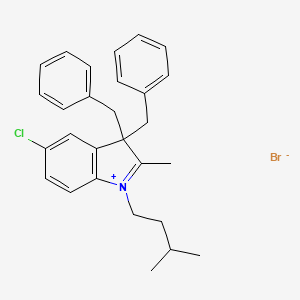
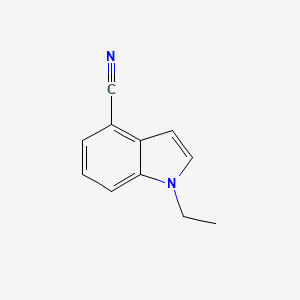
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B14111425.png)
![1-benzyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111426.png)
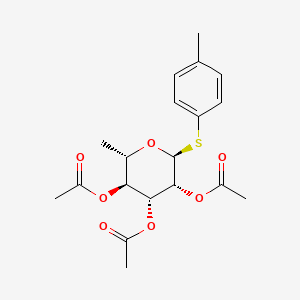
![1-(3-Bromophenyl)-2-[2-(diethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111432.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B14111434.png)
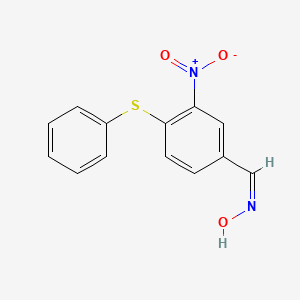
![2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine](/img/structure/B14111447.png)

